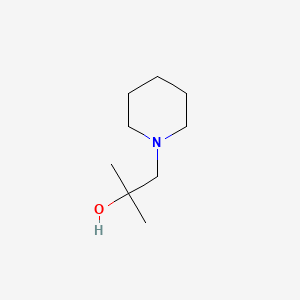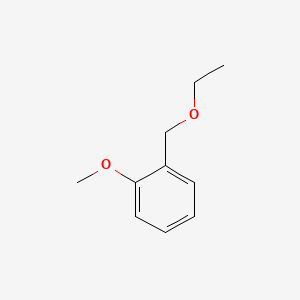![molecular formula C16H8Cl2F3NO4 B1617280 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 38635-54-0](/img/structure/B1617280.png)
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of two aromatic rings, each substituted with various functional groups, including chlorine, nitro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2,4-dichlorobenzaldehyde with 2-nitro-4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3-(2,4-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives.
Esters: Esterification yields ester derivatives.
科学的研究の応用
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-methylphenyl]prop-2-enoic acid
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-chlorophenyl]prop-2-enoic acid
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-fluorophenyl]prop-2-enoic acid
Uniqueness
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications compared to its analogs.
特性
CAS番号 |
38635-54-0 |
|---|---|
分子式 |
C16H8Cl2F3NO4 |
分子量 |
406.1 g/mol |
IUPAC名 |
(E)-3-(2,4-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H8Cl2F3NO4/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(16(19,20)21)6-14(11)22(25)26/h1-7H,(H,23,24)/b12-5+ |
InChIキー |
SBYBKHAGFBTYMA-LFYBBSHMSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
異性体SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)

